molecular formula C23H22N4O B10919877 1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919877
M. Wt: 370.4 g/mol
InChI Key: MURZCMVSUKZANN-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The compound’s structure includes an ethyl group, an ethylphenyl group, and a phenyl group, making it a highly substituted pyrazolopyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, including the use of appropriate solvents, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. One known target is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, which plays a role in various cellular processes . The compound’s effects are mediated through the modulation of this enzyme’s activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-(2-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, ethylphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

1-ethyl-N-(2-ethylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-3-16-10-8-9-13-20(16)26-23(28)18-14-21(17-11-6-5-7-12-17)25-22-19(18)15-24-27(22)4-2/h5-15H,3-4H2,1-2H3,(H,26,28)

InChI Key

MURZCMVSUKZANN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4

Origin of Product

United States

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